molecular formula C11H10N4 B055598 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile CAS No. 122800-01-5

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

Cat. No.: B055598
CAS No.: 122800-01-5
M. Wt: 198.22 g/mol
InChI Key: OQGLNJKWYIEESV-UHFFFAOYSA-N
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Description

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group at the 3-position, a benzyl group at the 1-position, and a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzylhydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-methyl-1H-pyrazole-4-carbonitrile
  • 3-Amino-1-isopropyl-1H-pyrazole-4-carbonitrile
  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the benzyl group, which can enhance its lipophilicity and ability to cross biological membranes. This structural feature may contribute to its distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-amino-1-benzylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-10-8-15(14-11(10)13)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGLNJKWYIEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434492
Record name 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122800-01-5
Record name 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile
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